molecular formula C5H6N2S2 B021697 1,3-Diisothiocyanatopropane CAS No. 109704-32-7

1,3-Diisothiocyanatopropane

Cat. No. B021697
M. Wt: 158.2 g/mol
InChI Key: HSFDFWROECINQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1,3-diisothiocyanatopropane involves reactions of precursors with sodium thiocyanate or other reagents to introduce isothiocyanate groups. For instance, the synthesis of 2-(dimethylamino)-1,3-dithiocyanatopropane, a related compound, is achieved through the reaction of 1-dimethylamino-2,3-dichloropropane with sodium thiocyanate, demonstrating a method that could potentially be adapted for the synthesis of 1,3-diisothiocyanatopropane (Guan-ping Yu et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 1,3-diisothiocyanatopropane is characterized by X-ray single-crystal diffraction, revealing details about bond lengths, angles, and three-dimensional network formations stabilized by hydrogen bonds and van der Waals forces. This structural information is crucial for understanding the reactivity and potential applications of 1,3-diisothiocyanatopropane and its derivatives (Guan-ping Yu et al., 2011).

Chemical Reactions and Properties

The reactivity of 1,3-diisothiocyanatopropane derivatives towards various reagents highlights the compound's versatile chemical properties. For example, the interaction with AlCl3 demonstrates the potential for [3 + 2] annulations, providing a pathway to synthesize densely substituted compounds in a stereoselective manner (Yongxian Sun et al., 2013).

Physical Properties Analysis

The physical properties, including the crystal structure of 1,3-diisothiocyanatopropane derivatives, are determined using techniques like X-ray diffraction. These studies offer insights into the compound's stability, bonding characteristics, and potential for forming three-dimensional networks, essential for material science applications (Guan-ping Yu et al., 2011).

Chemical Properties Analysis

Chemical properties of 1,3-diisothiocyanatopropane derivatives are explored through various reactions, including annulation and addition reactions, which reveal the compound's functionality and reactivity towards different chemical groups. These studies are foundational for developing synthetic methodologies and understanding the compound's behavior in chemical syntheses (Yongxian Sun et al., 2013).

Scientific Research Applications

  • Synthesis of Thiazole Derivatives : It is used in synthesizing thiazole derivatives, such as 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole, by combining with sodium thiocyanate and isothiocyanate (Hillstrom et al., 2001).

  • Application in Thioacetalization : The novel nonthiolic, odorless 1,3-propanedithiol equivalent 1,3-dithiane 1, effectively converts various aldehydes and ketones to dithianes in high yields, showing chemoselectivity between aldehyde and ketone (Liu et al., 2003).

  • Production of Antimicrobial Derivatives : Anion-arylation of 1-arylpropanes with 3-chloro(bromo, isothiocyanato)propene in acetone or an aqueous-acetone solution can produce antimicrobial derivatives with potential medical applications (Grishchuk et al., 1994).

  • Asymmetric Allylic Substitution : Palladium-catalyzed asymmetric allylic substitution with 1,3-dithianes provides excellent yields and enantioselectivities, making it a promising method for synthesis of acyl anion equivalents (Yamamoto & Tsuji, 2017).

  • Synthesis of Complex Molecular Architectures : 1,4-dithianes offer attractive transformations for the synthesis of complex molecular architectures, including lipids, carbohydrates, and various carbocyclic scaffolds (Ryckaert et al., 2023).

  • In the Synthesis of Natural and Unnatural Products : Dithiane-based strategies have been a key tool in the synthesis of complex natural and unnatural products since the late 1970s (Smith & Adams, 2004).

  • Production of Thioureas : PO(NCS)3 rapidly reacts with 4-hydroxy-1,3-dioxanes to produce 4-isothiocyanato-1,3-dioxanes III, which can be further converted into thioureas by benzylamine (Bernát et al., 1992).

Safety And Hazards

1,3-Diisothiocyanatopropane is harmful if swallowed . It should be handled with care, and appropriate safety measures should be taken while working with it .

properties

IUPAC Name

1,3-diisothiocyanatopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c8-4-6-2-1-3-7-5-9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFDFWROECINQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=S)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031712
Record name 1,3-Diisothiocyanatopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diisothiocyanatopropane

CAS RN

52714-52-0, 109704-32-7
Record name Propane, 1,3-diisothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052714520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diisothiocyanatopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109704-32-7
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AR Katritzky, SJ Cato, SM Heilmann… - Journal of Polymer …, 1987 - Wiley Online Library
High‐molecular‐weight polymers containing [2H]‐1,2,4‐triazoline‐3‐thione rings are prepared by the condensations of diisothiocyanates with bis(acid hydrazides) to give intermediate …
Number of citations: 1 onlinelibrary.wiley.com
CJ Borman, PV Bonnesen, BA Moyer - Analytical chemistry, 2012 - ACS Publications
Two anion receptors enhance liquid–liquid anion exchange when added to quaternary alkylammonium chloride anion exchangers, but with a striking dependence on the structure of …
Number of citations: 8 pubs.acs.org
J Chatwichien, B Prachavna… - Letters in Organic …, 2019 - ingentaconnect.com
Isothiocyanate functional group (-N=C=S) is widely accepted as an important moiety for anti- cancer effects of naturally occurring isothiocyanate compounds (ITCs). Herein, a series of …
Number of citations: 1 www.ingentaconnect.com
C Tournaire-Arellano, S Younes-El Hage, P Valès… - Carbohydrate …, 1998 - Elsevier
Ureido and thioureido derivatives of 2-acetamido-2-deoxy-β-d-glucose, 1-amino-1-deoxy-d-glucitol and 2-(2-aminoethoxy)ethanol were prepared as N-acetyl-β-d-hexosaminidase (…
Number of citations: 12 www.sciencedirect.com

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